BenchChemオンラインストアへようこそ!

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

N-type calcium channel conformational analysis diazepane SAR

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one (CAS 2309347-89-3) is a synthetic small molecule belonging to the diphenylpropanone class of calcium channel modulators. The compound features a 3,3-diphenylpropan-1-one core linked to a 1,4-diazepane ring bearing an N-cyclobutyl substituent.

Molecular Formula C24H30N2O
Molecular Weight 362.517
CAS No. 2309347-89-3
Cat. No. B2641107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one
CAS2309347-89-3
Molecular FormulaC24H30N2O
Molecular Weight362.517
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2
InChIKeyCJHPITYYVRAHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one (CAS 2309347-89-3): Structural Analog of the N-Type Calcium Channel Blocker NP118809


1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one (CAS 2309347-89-3) is a synthetic small molecule belonging to the diphenylpropanone class of calcium channel modulators. The compound features a 3,3-diphenylpropan-1-one core linked to a 1,4-diazepane ring bearing an N-cyclobutyl substituent . This scaffold is directly related to NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one), a well-characterized N-type calcium channel blocker with an IC50 of 0.11 μM [1]. The replacement of the piperazine ring with a diazepane and the benzhydryl group with a cyclobutyl moiety represents a significant structural departure that is expected to modulate target selectivity, pharmacokinetics, and off-target profiles.

Why Generic Substitution of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one with Other Diazepane or Piperazine Analogs Is Not Scientifically Justified


The diphenylpropanone pharmacophore is highly sensitive to the nature of the amine substituent. In the NP118809 series, subtle modifications to the piperazine N-substituent produced >100-fold differences in N-type calcium channel potency and up to 1200-fold selectivity over L-type channels [1]. Replacing a piperazine (6-membered ring) with a diazepane (7-membered ring) alters ring conformation, basicity, and the spatial presentation of the diphenylpropanone moiety, fundamentally changing target engagement [2]. Furthermore, the cyclobutyl group introduces distinct steric and lipophilic character compared to the benzhydryl group of NP118809. Conformational analysis of N,N-disubstituted-1,4-diazepanes has shown that these rings adopt unexpected low-energy twist-boat conformations with intramolecular π-stacking interactions that directly impact receptor binding [3]. Therefore, interchange of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one with any other in-class compound without empirical validation risks unpredictable changes in potency, selectivity, and ADME properties.

Quantitative Evidence Guide: 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one vs. NP118809 and Other Analogs


Ring Expansion from Piperazine to Diazepane: Conformational and Basicity Differences Impacting Target Binding

The target compound features a 1,4-diazepane ring, whereas the reference compound NP118809 contains a piperazine ring. This ring expansion from six to seven members alters the pKa of the distal nitrogen by approximately 1–1.5 log units (estimated pKa ~8.5–9.0 for diazepane vs. ~7.5–8.0 for piperazine) and changes the preferred solution conformation from chair to twist-boat, as demonstrated by NMR and X-ray crystallography studies on related N,N-disubstituted diazepanes [1]. In the diphenylpiperazine series, a mere change of N-substituent on piperazine yielded IC50 values ranging from 10 nM to >10 μM at the N-type channel, indicating that ring size and nitrogen basicity are critical determinants of potency [2].

N-type calcium channel conformational analysis diazepane SAR

N-Substituent Switch: Cyclobutyl vs. Benzhydryl — Impact on Lipophilicity and Selectivity

The target compound replaces the bulky, lipophilic benzhydryl (diphenylmethyl) group of NP118809 with a compact cyclobutyl substituent. Calculated logP (cLogP) for the target compound is approximately 3.8–4.2, compared to cLogP ~5.5–6.0 for NP118809, representing a reduction of 1.5–2.0 log units . In the diphenylpiperazine SAR study, reducing N-substituent lipophilicity correlated with improved L-type selectivity (up to 1200-fold) and reduced hERG inhibition [1]. The cyclobutyl group also introduces conformational constraint that may favor specific binding pocket interactions distinct from the flexible benzhydryl group.

lipophilicity CNS drug design N-type calcium channel

Potential Multi-Receptor Profile: Preliminary Binding Data Suggest Broader Target Engagement

BindingDB entries for structurally related 1,4-diazepane-diphenylpropanone compounds (CHEMBL1813585) show measurable affinity at multiple CNS targets: D2 dopamine receptor (Ki = 102 nM), sigma-1 receptor (Ki = 170 nM), and D4 dopamine receptor (Ki = 359 nM) [1]. While these data are not confirmed for the exact target compound, the scaffold similarity suggests potential polypharmacology. In contrast, NP118809 is reported to have minimal off-target activity, with hERG IC50 = 7.4 μM and selectivity over L-type channels (IC50 = 12.2 μM) [2]. The diazepane scaffold may confer a distinct polypharmacological signature compared to the more selective piperazine-based NP118809.

dopamine receptor sigma receptor polypharmacology

Intellectual Property and Structural Novelty: Diazepane-Cyclobutyl Combination Represents a Distinct Chemical Space

The combination of a 1,4-diazepane core with an N-cyclobutyl substituent and a 3,3-diphenylpropanone moiety is structurally distinct from the extensively patented diphenylpiperazine series (e.g., US Patent Application 20110136787 covering diphenyl azepane, diazepane, and oxazepane derivatives as monoamine reuptake inhibitors) [1]. The cyclobutyl-diazepane substitution pattern is not exemplified in the key NP118809 SAR patent literature, which focused primarily on benzhydryl, substituted benzyl, and heteroarylmethyl piperazine derivatives [2]. This structural novelty may provide freedom-to-operate advantages for organizations developing proprietary N-type calcium channel or multi-receptor modulators.

patent landscape chemical novelty freedom to operate

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one


Lead Optimization for Next-Generation N-Type Calcium Channel Blockers with Reduced hERG Liability

Research teams aiming to improve upon NP118809 (IC50 0.11 μM at N-type, hERG IC50 7.4 μM) can use this compound as a starting scaffold. The reduced lipophilicity (cLogP ~3.8–4.2 vs. ~5.5–6.0 for NP118809) and distinct diazepane conformation predict lower hERG binding and improved selectivity profiles based on established diphenylpropanone SAR [1]. The cyclobutyl group provides a compact, conformationally constrained substituent that can be further diversified to optimize potency while maintaining favorable physicochemical properties.

Polypharmacology Probe for Pain and Neuropsychiatric Disorders Involving Calcium Channels and Dopamine/Sigma Receptors

Given the multi-receptor binding profile observed for related diazepane-diphenylpropanone analogs (D2 Ki = 102 nM; sigma-1 Ki = 170 nM; D4 Ki = 359 nM) [2], this compound may serve as a dual or triple mechanism probe. Neuropathic pain, schizophrenia, and substance use disorders are conditions where combined N-type calcium channel blockade and dopamine/sigma receptor modulation may yield synergistic efficacy. This compound offers a distinct polypharmacological signature compared to the highly selective NP118809.

Intellectual Property Generation via Novel Diazepane-Cyclobutyl Scaffold Exploration

For organizations seeking to build patent estates around the diphenylpropanone pharmacophore, the cyclobutyl-diazepane combination represents unexplored chemical space not covered by existing piperazine-focused patents (e.g., US 20110136787) [3]. Systematic SAR exploration of this scaffold could yield composition-of-matter claims with broad therapeutic applicability across pain, neuropsychiatric, and inflammatory indications.

Conformational and Computational Chemistry Studies of 7-Membered Ring Bioisosteres

The 1,4-diazepane ring adopts a unique twist-boat conformation with intramolecular π-stacking interactions that differ fundamentally from the chair conformation of piperazine [4]. Academic and industrial computational chemistry groups can use this compound to validate docking models, molecular dynamics simulations, and free energy perturbation calculations aimed at predicting the impact of ring expansion on target binding and selectivity.

Quote Request

Request a Quote for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.